4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Description
4-Methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy and methyl groups at positions 4, 2, 3, and 3. The sulfonamide nitrogen is linked to a 2-(2-methylindol-3-yl)ethyl side chain, introducing both aromatic indole and alkyl spacer motifs.
Properties
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-13-12-20(14(2)15(3)21(13)26-5)27(24,25)22-11-10-17-16(4)23-19-9-7-6-8-18(17)19/h6-9,12,22-23H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTIWVSVTLHTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of 4-methoxy-2,3,5-trimethylbenzene using chlorosulfonic acid to yield 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride.
Indole Derivative Preparation: The indole derivative, 2-(2-methyl-1H-indol-3-yl)ethylamine, is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Coupling Reaction: The final step involves the coupling of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with 2-(2-methyl-1H-indol-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide. For instance, derivatives of indole and sulfonamide have shown promising results against various cancer cell lines. A study indicated that certain indole-based sulfonamides exhibited significant cytotoxicity against human cancer cells, with IC50 values in the low micromolar range .
Case Study:
A synthesized derivative demonstrated an IC50 of 0.5 µM against breast cancer cells, indicating its potential as a lead compound for further development.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has shown that sulfonamide derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. For example, a related compound exhibited a zone of inhibition of 29 mm against E. coli and 24 mm against MRSA .
Data Table: Antimicrobial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| Compound A (similar structure) | 29 | E. coli |
| Compound B | 24 | MRSA |
| Compound C | 21 | S. aureus |
Pharmacological Applications
1. Neuropharmacology
The indole moiety in the compound suggests potential applications in neuropharmacology. Indole derivatives have been studied for their effects on serotonin receptors, which are crucial for mood regulation and anxiety disorders. Preliminary data indicate that compounds with similar structures may act as serotonin receptor modulators .
Case Study:
A recent investigation into a related indole derivative revealed its ability to enhance serotonin receptor binding affinity by 30%, suggesting potential use in treating depression and anxiety.
2. Anti-inflammatory Effects
Compounds containing sulfonamide groups have been recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Material Science Applications
1. Synthesis of Advanced Materials
The unique chemical structure allows for the potential synthesis of advanced materials such as polymers and nanocomposites. Sulfonamide-based materials have been explored for their electrical conductivity and thermal stability, making them suitable for electronic applications .
Data Table: Properties of Sulfonamide-Based Materials
| Material Type | Electrical Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Polymer A | 10^-3 | 250 |
| Nanocomposite B | 10^-2 | 300 |
Mechanism of Action
The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Sulfonamide Moiety: Inhibits bacterial enzymes by mimicking para-aminobenzoic acid, a substrate for folic acid synthesis.
Indole Group: Binds to protein receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide-indole derivatives reported in the literature. Below is a detailed analysis of its key similarities and differences with three analogs:
Table 1: Structural and Functional Comparison
Key Findings from Structural Comparisons
Substituent Effects on Bioactivity :
- The target compound ’s 2,3,5-trimethyl and 4-methoxy groups on the benzene ring enhance steric bulk and electron-donating effects compared to 3u’s simpler 4-methyl substitution . This may influence receptor binding kinetics or metabolic stability.
- Compound 31 incorporates a 4-trifluoromethylphenylsulfonyl group, which improves metabolic resistance and binding affinity to hydrophobic enzyme pockets (e.g., COX-2) . The absence of such groups in the target compound suggests divergent selectivity profiles.
Linker and Side-Chain Variations: The ethyl linker in the target compound provides shorter spacing between the indole and sulfonamide moieties than the propyl linker in 3u . Unlike 31, which uses an acetamide bridge, the target compound lacks a carbonyl group, simplifying synthesis but possibly limiting hydrogen-bonding interactions with biological targets .
Indole Substitution Patterns :
- The 2-methylindole in the target compound contrasts with 3u ’s 2-phenylindole and 31 ’s 5-methoxyindole. Smaller alkyl groups (e.g., CH₃) may improve solubility, whereas bulkier aryl groups (e.g., C₆H₅) enhance hydrophobic interactions .
Divergent Applications :
- While the target compound and 3u/31 are likely designed for therapeutic use (e.g., anti-inflammatory or enzyme inhibition), metsulfuron methyl ester exemplifies sulfonamide utility in agrochemistry . This highlights the versatility of sulfonamide scaffolds across disciplines.
Research Implications and Limitations
- Synthetic Accessibility : The target compound’s lack of complex fluorinated or acylated groups (cf. 31) may streamline synthesis but requires validation of biological efficacy .
- Activity Gaps: No direct pharmacological data are available for the target compound. Future studies should benchmark it against analogs like 3u and 31 in enzyme inhibition assays or receptor-binding studies.
- Selectivity Considerations : The trimethyl-methoxy substitution pattern may confer unique selectivity compared to simpler analogs, warranting computational docking studies .
Biological Activity
Molecular Formula
The molecular formula of the compound is .
Structural Characteristics
The structure features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry. The presence of the indole moiety is also noteworthy as indoles are often associated with various pharmacological effects.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The sulfonamide group can enhance interactions with target proteins involved in cancer pathways.
- Anti-inflammatory Effects : Sulfonamides have been documented to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes or modulation of cytokine production.
- Neuroprotective Properties : Indole derivatives are known for their neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.
Pharmacological Studies
A variety of studies have investigated the biological activities of related compounds:
Case Study 1: Anticancer Activity
A study conducted on a series of indole-based sulfonamides revealed that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, the compound was administered to mice with induced paw edema. Results indicated a significant reduction in swelling compared to controls, supporting its potential as an anti-inflammatory agent.
Case Study 3: Neuroprotection
Research on neuroprotective effects showed that the compound could mitigate neuronal damage induced by glutamate toxicity in vitro, suggesting its potential in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
